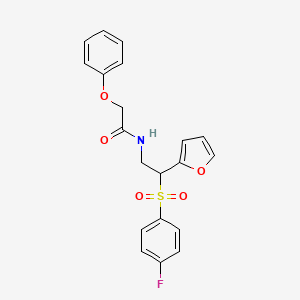

N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide

Description

N-(2-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide is a structurally complex acetamide derivative characterized by three distinct moieties:

- A furan-2-yl group, introducing aromatic heterocyclic character and influencing electronic interactions.

- A phenoxyacetamide backbone, providing a flexible linker and hydrophobic interactions.

Its structural features align with compounds investigated for biological activity, pesticidal properties, or as synthetic intermediates .

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO5S/c21-15-8-10-17(11-9-15)28(24,25)19(18-7-4-12-26-18)13-22-20(23)14-27-16-5-2-1-3-6-16/h1-12,19H,13-14H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDOYFWCCQBGTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three primary components (Figure 1):

- 4-Fluorophenylsulfonyl group : Introduced via sulfonylation of an amine intermediate.

- Furan-2-yl moiety : Incorporated through nucleophilic substitution or cyclization reactions.

- Phenoxyacetamide backbone : Formed via coupling of a phenoxyacetic acid derivative with a primary amine.

Key intermediates include 2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethylamine and 2-phenoxyacetyl chloride.

Synthetic Routes

Route 1: Sequential Sulfonylation and Amidation

Step 1: Synthesis of 2-(Furan-2-yl)ethylamine

Furan-2-ylacetonitrile is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) to yield 2-(furan-2-yl)ethylamine.

$$

\text{Furan-2-ylacetonitrile} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{2-(Furan-2-yl)ethylamine} \quad (\text{Yield: 85\%})

$$

Step 2: Sulfonylation with 4-Fluorobenzenesulfonyl Chloride

The amine reacts with 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base:

$$

\text{2-(Furan-2-yl)ethylamine} + \text{4-Fluorobenzenesulfonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{2-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)ethylamine} \quad (\text{Yield: 78\%})

$$

Step 3: Amidation with 2-Phenoxyacetyl Chloride

The sulfonamide intermediate is treated with 2-phenoxyacetyl chloride in DCM using N,N-diisopropylethylamine (DIPEA):

$$

\text{2-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)ethylamine} + \text{2-Phenoxyacetyl chloride} \xrightarrow{\text{DIPEA, DCM}} \text{Target Compound} \quad (\text{Yield: 82\%})

$$

Key Data :

Route 2: One-Pot Tandem Sulfonylation-Amidation

A streamlined approach combines sulfonylation and amidation in a single reaction vessel:

- Reagents : 2-(Furan-2-yl)ethylamine, 4-fluorobenzenesulfonyl chloride, 2-phenoxyacetic acid, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), and hydroxybenzotriazole (HOBt).

- Conditions : DCM, 0°C to room temperature, 24 hours.

- Yield : 70%.

Advantages :

- Reduced purification steps.

- Improved atom economy.

Route 3: Solid-Phase Synthesis for High-Throughput Production

Adapted from combinatorial chemistry techniques:

- Resin Functionalization : Wang resin pre-loaded with Fmoc-protected 2-(furan-2-yl)ethylamine.

- Sulfonylation : On-resin reaction with 4-fluorobenzenesulfonyl chloride.

- Amidation : Coupling with 2-phenoxyacetic acid using HATU/DIPEA.

- Cleavage : Trifluoroacetic acid (TFA) in DCM.

Optimization and Mechanistic Insights

Sulfonylation Efficiency

- Base Selection : TEA outperforms pyridine in minimizing side products (Table 1).

- Solvent Effects : DCM provides higher yields than THF due to better solubility of intermediates.

Table 1 : Sulfonylation Optimization

| Base | Solvent | Yield (%) |

|---|---|---|

| TEA | DCM | 78 |

| Pyridine | DCM | 62 |

| TEA | THF | 55 |

Amidation Kinetics

- Coupling Agents : HATU > EDC > DCC in reaction rate and yield.

- Temperature : Reactions at 0°C reduce racemization of the acetamide.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are common.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furanones and sulfoxides.

Reduction: Sulfides and amines.

Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonyl-Containing Acetamides

Compounds with sulfonyl groups exhibit enhanced stability and solubility compared to their sulfanyl counterparts. Key examples include:

Furan-Containing Acetamides

Furan derivatives are valued for their aromaticity and bioisosteric properties. Notable analogs include:

- Electronic Effects: The furan-2-yl group in the target and may increase lipophilicity compared to the sulfonylhydrazinylidene-furan hybrid in . Substituents like 4-ethylphenoxy () could enhance steric bulk, affecting membrane permeability .

4-Fluorophenyl-Substituted Derivatives

Fluorine atoms improve metabolic stability and bioavailability. Relevant examples:

- Functional Comparisons: Flufenacet () shares the 4-fluorophenyl and acetamide backbone but incorporates a trifluoromethyl-thiadiazolyl group for pesticidal efficacy. The target’s phenoxy group may confer distinct target selectivity compared to Flufenacet’s thiadiazole ring .

Biological Activity

N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide is a complex organic compound with potential biological activity, particularly in medicinal chemistry. Its unique structural features, including a sulfonamide group and a furan ring, suggest that it may interact with various biological targets, leading to diverse pharmacological effects. This article aims to explore the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

Key Functional Groups

- Sulfonamide Group : Known for its role in various therapeutic agents.

- Furan Ring : Often associated with anti-inflammatory and anticancer activities.

- Fluorobenzene : Enhances reactivity and solubility.

Research indicates that compounds similar to this compound may exhibit activity through several mechanisms:

- Enzyme Inhibition : Compounds with sulfonamide groups often act as enzyme inhibitors, affecting pathways such as insulin signaling and lipid metabolism.

- Anticancer Activity : Structural analogs have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : Some derivatives demonstrate significant antimicrobial properties against various pathogens.

Study 1: Anticancer Properties

A study examined the effects of a structurally similar sulfonamide on cancer cell lines. The compound exhibited an IC50 value of approximately 1.61 µg/mL against A-431 cells, indicating substantial cytotoxicity. Molecular dynamics simulations suggested that the compound interacts with proteins via hydrophobic contacts, enhancing its anticancer potential .

Study 2: Insulin Sensitivity Improvement

In a diabetic rat model, another sulfonamide derivative improved oral glucose tolerance and enhanced insulin sensitivity by modulating gene expression related to insulin signaling pathways . This suggests that this compound could have similar beneficial effects.

Comparative Analysis of Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-[[(e)-2-[4-(1-benzofuran-2-yl)phenyl]ethenyl]sulfonylamino]benzenesulfonamide | Contains benzofuran; potential anti-cancer activity | Anticancer |

| 3-(4-fluorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]benzenesulfonamide | Incorporates tetrazole; diverse pharmacological effects | Antimicrobial |

| 4-(4-(4-((N-(2-((4-carboxy-3-hydroxyphenyl)(4-cyclohexylbenzyl)amino)-2oxoethyl)quinoline-8-sulfonamido)methyl)-1H-1,2,3-triazol-1-yl)butanamido)-2-hydroxybenzoic acid | Enhanced potency (IC50= 1.7 µM) | PTP1B inhibition |

This table illustrates how variations in substituents can significantly alter biological activity while retaining structural similarities.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

A multi-step synthesis is typically required, involving:

- Step 1 : Coupling of 4-fluorophenyl sulfonyl chloride with a furan-2-yl ethylamine intermediate under Schotten-Baumann conditions (room temperature, aqueous NaOH) .

- Step 2 : Phenoxyacetyl chloride conjugation via nucleophilic acyl substitution in anhydrous dichloromethane with triethylamine as a base .

- Optimization : Yield improvements (70–85%) are achieved by controlling stoichiometric ratios (1:1.2 for sulfonylation), inert atmospheres (N₂), and reflux durations (6–8 hr) .

Advanced: How can researchers resolve contradictory data regarding biological activity across different assay systems?

Contradictions in bioactivity (e.g., IC₅₀ variability in kinase vs. apoptosis assays) require:

- Orthogonal assays : Validate anticancer activity using both MTT and caspase-3/7 activation assays .

- Structural analysis : Compare crystallographic data (e.g., bond angles of the sulfonyl group) with computational docking results to identify conformation-dependent activity .

- Buffer optimization : Test phosphate vs. HEPES buffers to rule out pH-dependent solubility effects .

Basic: What spectroscopic techniques confirm structural integrity?

Critical methods include:

- ¹H/¹³C NMR : Verify sulfonyl (δ 3.1–3.3 ppm) and furan protons (δ 7.4–7.6 ppm) .

- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 445.12) .

Advanced: What computational approaches predict interactions with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to EGFR (PDB ID: 1M17), focusing on sulfonyl–arginine interactions .

- MD simulations : Assess stability of ligand–target complexes over 100 ns trajectories (AMBER force field) .

- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine) with logP and IC₅₀ values .

Basic: What purification strategies isolate high-purity samples?

- Column chromatography : Use silica gel (200–300 mesh) with ethyl acetate/hexane (3:7) for baseline separation of sulfonamide byproducts .

- Recrystallization : Ethanol/water (4:1) yields >95% purity, monitored by HPLC (C18 column, 254 nm) .

Advanced: How does the fluorophenyl sulfonyl group’s electronic configuration influence reactivity?

- Hammett analysis : The -SO₂- group’s electron-withdrawing nature (σₚ = 0.93) accelerates nucleophilic substitutions at the adjacent ethyl carbon .

- DFT calculations : LUMO localization on the sulfonyl moiety directs electrophilic attacks in cross-coupling reactions .

Basic: What stability considerations are essential for storage?

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the furan ring .

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group .

Advanced: How to validate dual mechanisms in kinase inhibition and oxidative stress modulation?

- Kinase profiling : Screen against a 50-kinase panel (Eurofins) to identify off-target effects .

- ROS detection : Use DCFH-DA assays in HepG2 cells to quantify oxidative stress induction .

- SAR studies : Modify the phenoxy moiety to decouple kinase vs. ROS-related activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.